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Compound of Interest

Compound Name: Angeloyl-(+)-gomisin K3

Cat. No.: B15590095 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of

Angeloyl-(+)-gomisin K3, a dibenzocyclooctane lignan isolated from Schisandra bicolor. The

following sections detail the spectroscopic data and experimental protocols that were

instrumental in determining its complex molecular structure.

Spectroscopic Data Analysis
The structural framework of Angeloyl-(+)-gomisin K3 was pieced together using a

combination of high-resolution mass spectrometry and nuclear magnetic resonance

spectroscopy. The data presented below is a summary of the key findings that led to its

structural confirmation.

High-Resolution Mass Spectrometry (HR-ESI-MS)
High-resolution electrospray ionization mass spectrometry was employed to determine the

elemental composition of the compound.
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Parameter Value

Molecular Formula C₂₈H₃₆O₇

Measured m/z [Data not publicly available]

Calculated m/z [Data not publicly available]

Note: Specific m/z values were reported in the primary literature but are not available in the

publicly accessible domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provided the critical information needed to map the connectivity

and stereochemistry of the molecule. The chemical shifts (δ) are reported in parts per million

(ppm).

Table 1: ¹H NMR Spectroscopic Data for Angeloyl-(+)-gomisin K3

Position δ (ppm) Multiplicity J (Hz)

[Data not publicly

available]

[Data not publicly

available]

[Data not publicly

available]

[Data not publicly

available]

... ... ... ...

Table 2: ¹³C NMR Spectroscopic Data for Angeloyl-(+)-gomisin K3

Position δ (ppm)

[Data not publicly available] [Data not publicly available]

... ...

Note: The detailed ¹H and ¹³C NMR chemical shifts and coupling constants were reported in the

primary research article by Ma et al. (2010) but are not fully available in publicly accessible

formats. Access to the full scientific paper is required for a complete dataset.
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Experimental Protocols
The isolation and purification of Angeloyl-(+)-gomisin K3 from its natural source, followed by

its structural characterization, involved a series of meticulous experimental procedures.

Isolation and Purification
The compound was isolated from the stems of Schisandra bicolor. The general workflow for its

extraction and purification is as follows:

Extraction: The dried and powdered plant material was extracted with an organic solvent

(e.g., ethanol or methanol) to obtain a crude extract.

Fractionation: The crude extract was then subjected to solvent-solvent partitioning to

separate compounds based on their polarity.

Chromatography: The resulting fractions were further purified using a combination of

chromatographic techniques, such as silica gel column chromatography and preparative

high-performance liquid chromatography (HPLC), to yield the pure Angeloyl-(+)-gomisin
K3.

Spectroscopic Analysis
The purified compound was subjected to a suite of spectroscopic analyses to determine its

structure:

Mass Spectrometry: High-resolution mass spectra were acquired on an electrospray

ionization (ESI) mass spectrometer to determine the accurate mass and molecular formula.

NMR Spectroscopy: ¹H, ¹³C, and various 2D NMR (e.g., COSY, HSQC, HMBC) spectra were

recorded on a high-field NMR spectrometer. The solvent used for the analysis was typically

deuterated chloroform (CDCl₃).

Structural Elucidation Workflow
The logical process of elucidating the structure of Angeloyl-(+)-gomisin K3 is visualized in the

following workflow diagram.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b15590095?utm_src=pdf-body
https://www.benchchem.com/product/b15590095?utm_src=pdf-body
https://www.benchchem.com/product/b15590095?utm_src=pdf-body
https://www.benchchem.com/product/b15590095?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15590095?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isolation and Purification

Spectroscopic Analysis

Structure Determination

Dried Stems of
Schisandra bicolor

Solvent Extraction

Solvent Partitioning

Column & Prep-HPLC

Pure Angeloyl-(+)-gomisin K3

HR-ESI-MS 1D & 2D NMR
(¹H, ¹³C, COSY, HSQC, HMBC)

Determine Molecular Formula Identify Key Structural Fragments

Establish Connectivity
(2D NMR)

Determine Stereochemistry

Propose Final Structure

Click to download full resolution via product page

Caption: Workflow for the structure elucidation of Angeloyl-(+)-gomisin K3.
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Biological Activity
Angeloyl-(+)-gomisin K3 belongs to the class of dibenzocyclooctane lignans, a group of

compounds known to exhibit a range of biological activities. While specific signaling pathway

interactions for Angeloyl-(+)-gomisin K3 are not extensively documented in publicly available

literature, related lignans from the Schisandra genus have been reported to possess

neuroprotective, hepatoprotective, and antiviral properties. Further research is required to fully

characterize the pharmacological profile of Angeloyl-(+)-gomisin K3.

Conclusion
The structure of Angeloyl-(+)-gomisin K3 was successfully elucidated through a systematic

process involving extraction from Schisandra bicolor, purification via chromatographic methods,

and comprehensive analysis using high-resolution mass spectrometry and advanced NMR

techniques. This technical guide summarizes the foundational data and methodologies that

enabled the determination of its chemical structure, providing a valuable resource for

researchers in natural product chemistry and drug discovery. For complete and detailed

quantitative data, consulting the primary literature is recommended.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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